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L-LEUCINE (13C6) -

L-LEUCINE (13C6)

Catalog Number: EVT-252414
CAS Number:
Molecular Formula:
Molecular Weight: 137.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

L-Leucine can be derived from various dietary sources, primarily found in protein-rich foods such as meat, dairy products, and legumes. The isotopically labeled form, L-Leucine (13C6), is synthesized for research purposes, typically using chemical methods that incorporate the stable isotope into the amino acid structure.

Classification

L-Leucine (13C6) falls under the category of amino acids, specifically classified as a branched-chain amino acid due to its aliphatic side chain. It is also categorized as a stable isotope tracer used in metabolic studies.

Synthesis Analysis

Methods

The synthesis of L-Leucine (13C6) typically involves the incorporation of stable carbon isotopes into the amino acid structure. This can be achieved through several methods:

  1. Chemical Synthesis: Traditional organic synthesis techniques can be employed to introduce 13C into the leucine molecule.
  2. Biochemical Pathways: Utilizing genetically modified organisms or specific bacterial cultures that can metabolically incorporate 13C-labeled substrates into L-Leucine.

Technical Details

The synthesis often requires precise control over reaction conditions to ensure high yields and purity of the product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to purify the final product and confirm isotopic labeling.

Molecular Structure Analysis

Structure

L-Leucine has the molecular formula C6H13NO2. The structure consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), and an isobutyl side chain. For L-Leucine (13C6), all six carbon atoms are labeled with the stable isotope 13C.

Data

  • Molecular Weight: 138.19 g/mol
  • CAS Number: 202406-52-8 for L-Leucine (13C6)
  • Chemical Structure:
    H2NC(CH3)2COOH\text{H}_2N-\text{C}(\text{CH}_3)_2-\text{COOH}
Chemical Reactions Analysis

Reactions

L-Leucine (13C6) participates in various biochemical reactions, primarily involving protein synthesis and metabolism. It can undergo transamination reactions, where it donates its amino group to form other amino acids.

Technical Details

In metabolic studies, L-Leucine (13C6) is often used as a tracer in techniques like gas chromatography-mass spectrometry (GC-MS) to quantify protein synthesis rates. The incorporation of this labeled amino acid into proteins allows researchers to track metabolic pathways and assess protein turnover.

Mechanism of Action

Process

L-Leucine plays a vital role in stimulating muscle protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway. When ingested, it enhances the translation of mRNA into proteins by promoting ribosome biogenesis and increasing the availability of other amino acids.

Data

Research indicates that elevated levels of L-Leucine can significantly enhance muscle protein synthesis rates, particularly in response to resistance exercise. Studies have shown that muscle fractional synthesis rates can be measured effectively using isotopically labeled L-Leucine in conjunction with advanced analytical techniques like IRMS and GC-MS .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water
  • Melting Point: Approximately 292 °C

Chemical Properties

Relevant analyses indicate that L-Leucine (13C6) maintains high purity levels (>99%) when synthesized properly, making it suitable for research applications .

Applications

L-Leucine (13C6) is extensively used in scientific research, particularly in:

  1. Metabolic Studies: To investigate protein metabolism and dynamics using stable isotope labeling techniques.
  2. SILAC Methodology: In Stable Isotope Labeling with Amino Acids in Cell Culture applications for quantitative proteomics.
  3. Clinical Research: To study muscle health and recovery processes in various populations, including athletes and aging individuals.

The ability to trace metabolic pathways through isotopic labeling provides valuable insights into nutritional science and therapeutic interventions .

Isotopic Labeling Methodologies in Proteomic Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Applications

SILAC employs non-radioactive heavy isotopes (e.g., ¹³C₆-leucine) metabolically incorporated in vivo during protein synthesis. This enables precise mass spectrometry-based quantification of proteome dynamics. Unlike chemical labeling, SILAC ensures uniform labeling across all cell divisions, making it ideal for long-term kinetic studies such as protein turnover analysis [5].

Optimization of ¹³C₆-Leucine Incorporation in Microbial Systems

Microbial systems require tailored protocols due to metabolic differences from mammalian cells. For Bifidobacterium longum, a semidefined medium (SDMBL) enabled efficient ¹³C₆-leucine incorporation. Key parameters include:

  • Growth Phase Harvesting: Cells harvested at mid-exponential phase (OD₆₀₀: 0.3–0.8) showed optimal metabolic activity.
  • Generational Threshold: Near-complete incorporation (85% ± 2%) occurred after 9.3 generations, with stability maintained up to 16 generations [2].
  • Peptide-Specific Correction: Software algorithms corrected for residual light leucine by adjusting ion intensity areas of mass spectra (e.g., +15% correction for single-leucine peptides) [2].

Table 1: Optimization Parameters for ¹³C₆-Leucine Incorporation in Microbial Systems

ParameterOptimal ValueImpact on Incorporation
Growth MediumSDMBLSupports leucine auxotrophy
Generations9.385% ± 2% incorporation
Peptide Correction+15% (single-leucine)Compensates for residual light isotopes

Comparative Efficiency of ¹³C₆-Leucine vs. Other Isotopic Tracers

¹³C₆-leucine offers distinct advantages over arginine and lysine:

  • Metabolic Stability: Unlike arginine, leucine does not convert to other amino acids, eliminating quantification artifacts. Arginine-to-proline conversion can skew peptide ratios by 30–40% in unmodified media [3] [7].
  • Cost Efficiency: Leucine’s simpler isotopic structure (mass shift: +6 Da) reduces synthesis costs compared to ¹³C₆¹⁵N₄-arginine (+10 Da) [5].
  • Multiplexing Flexibility: Paired with ¹³C₆-lysine or deuterated tracers, leucine enables 3-plex experiments quantifying dynamic changes across cell populations [5] [8].

Table 2: Comparison of Isotopic Tracers in SILAC

TracerMass Shift (Da)Metabolic Conversion RiskMultiplexing Utility
¹³C₆-Leucine+6LowModerate (2-plex)
¹³C₆¹⁵N₄-Arginine+10High (proline)High (3-plex)
¹³C₆-Lysine+6LowHigh (3-plex)

Tandem Mass Spectrometry (MS/MS) Quantification Strategies

Mass Shift Analysis for Peptide Identification

Peptides containing ¹³C₆-leucine exhibit predictable mass shifts:

  • Fragment Ion Signatures: In MS/MS spectra, b/y ions from ¹³C₆-leucine-labeled peptides show +3 Da shifts for +2 ions (e.g., m/z 350 → 353). This distinguishes them from unlabeled co-eluting peptides [2] [5].
  • SILT Methodology: Stable Isotope Labeling Tandem MS (SILT) uses fragment ion intensities instead of precursor ions. This reduces noise from co-eluting contaminants by 20–30%, enhancing accuracy for low-abundance peptides [4].
  • Co-isolation Interference Mitigation: Triple-SILAC (combining light, medium: ²H₃-leucine, heavy: ¹³C₆-leucine) enables simultaneous quantification of three states. For example, secreted proteins like Cathepsin L1 showed 4.5-fold upregulation in co-culture systems [8].

Algorithmic Corrections for Partial Isotopic Incorporation

Incomplete labeling necessitates computational corrections:

  • Ion Intensity Rebalancing: Tools like SILTmass and MaxQuant adjust ratios by adding intermediate peak areas (e.g., peptides with one natural/one ¹³C₆-leucine) to fully heavy forms [2] [4].
  • Error Modeling: Coefficient of variation (CV) thresholds (e.g., <20%) filter unreliable quantifications. For B. longum, CVs averaged 18.2% across biological replicates, ensuring detection of ≥50% expression changes [2] [8].
  • Kinetic Incorporation Modeling: Algorithms track labeling over generations using equations like Nt = N0 × eμ × t, where μ is the growth rate. This predicts incorporation levels at suboptimal timepoints [2] [5].

Table 3: Algorithm Performance in Partial Incorporation Scenarios

Software/ToolFunctionError ReductionApplication Example
SILTmassFragment ion intensity summation25–30%Protein turnover kinetics [4]
MaxQuantRatio significance calculation20%Global proteome quantification [2]
In-house scriptsIntermediate peak reassignment15%Microbial SILAC [2]
  • L-Leucine (¹³C₆)
  • L-Lysine (¹³C₆)
  • L-Arginine (¹³C₆¹⁵N₄)
  • D-lysine (²H₈)
  • L-Leucine (²H₃)

Properties

Product Name

L-LEUCINE (13C6)

Molecular Weight

137.13

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